Meclocycline

Dermatology Acne Vulgaris Topical Antibiotics

For formulators and researchers requiring a water-insoluble tetracycline, Meclocycline is a semi-synthetic antibiotic. Its insolubility ensures minimal systemic absorption, ideal for topical formulations. - Topical Anti-Acne Efficacy: Clinical trials show its sulfosalicylate salt is statistically equivalent to erythromycin in reducing inflammatory acne lesions (p<0.001 vs. placebo). - Defined Antimicrobial Activity: Exhibits a MIC of 0.8 µg/mL against S. epidermidis, a benchmark for skin microbiota studies. - Distinct Immunomodulation: Demonstrates differential Sts-1 phosphatase inhibition (IC50 1.8 µM) versus methacycline (IC50 0.67 µM), useful for T-cell signaling research. - Analytical Standard: USP reference standard available with a potency of ≥620 µg meclocycline base per mg for method validation. - Reliable Supply: Available from multiple API suppliers, ensuring cost-effective sourcing for development.

Molecular Formula C22H21ClN2O8
Molecular Weight 476.9 g/mol
CAS No. 2013-58-3
Cat. No. B608961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMeclocycline
CAS2013-58-3
SynonymsGS-2989, NSC 78502, Meclocycline
Molecular FormulaC22H21ClN2O8
Molecular Weight476.9 g/mol
Structural Identifiers
SMILESCN(C)C1C2C(C3C(=C)C4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O
InChIInChI=1S/C22H21ClN2O8/c1-6-9-7(23)4-5-8(26)11(9)16(27)12-10(6)17(28)14-15(25(2)3)18(29)13(21(24)32)20(31)22(14,33)19(12)30/h4-5,10,14-15,17,26-28,31,33H,1H2,2-3H3,(H2,24,32)/t10-,14-,15+,17+,22+/m1/s1
InChIKeyRNIADBXQDMCFEN-IWVLMIASSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Meclocycline (CAS 2013-58-3): A Tetracycline Antibiotic with Distinct Topical Profile and Differential Activity Spectrum


Meclocycline (CAS 2013-58-3) is a semi-synthetic tetracycline antibiotic, structurally a close analogue of methacycline, characterized by an exocyclic 6-methylene group resulting from dehydration of chlortetracycline [1][2]. It functions as a broad-spectrum bacteriostatic agent, inhibiting bacterial protein synthesis via binding to the 30S and 50S ribosomal subunits [1]. Meclocycline is specifically formulated for topical application due to its complete water insolubility, which limits systemic absorption and associated toxicity risks [3].

Why Meclocycline Cannot Be Substituted by Other Tetracyclines: Key Differentiators in Topical Application and Target Engagement


Within the tetracycline class, compounds exhibit significant divergence in physicochemical properties, pharmacokinetics, and target engagement profiles that preclude simple generic substitution. Meclocycline possesses unique attributes that differentiate it from closely related analogs like methacycline, doxycycline, and minocycline. Most notably, its total water insolubility restricts its use to topical formulations, avoiding the systemic toxicity risks associated with other tetracyclines [1]. Furthermore, differential in vitro activities against bacterial strains and non-canonical targets (e.g., Sts-1 phosphatase) demonstrate that meclocycline is not functionally interchangeable with its structural cousins [2]. These distinctions are critical for researchers and formulators who require specific pharmacological or physicochemical profiles.

Meclocycline Product-Specific Quantitative Evidence Guide: Head-to-Head Comparisons and Differential Data


Clinical Efficacy in Papulopustular Acne: Meclocycline vs. Erythromycin vs. Placebo

A multicenter, double-blind, placebo-controlled trial directly compared topical meclocycline (n=140), erythromycin (n=139), and placebo (n=140) in papulopustular acne. Both active treatments demonstrated statistically significant improvement in inflammatory lesion counts compared to placebo after 3 months (p<0.001). Importantly, there was no significant difference in efficacy between meclocycline and erythromycin at any time point [1].

Dermatology Acne Vulgaris Topical Antibiotics

In Vitro Antibacterial Activity Against S. epidermidis: Meclocycline MIC 0.8 µg/mL

Meclocycline inhibits the growth of Staphylococcus epidermidis, a key pathogen in acne and skin infections, at a minimum inhibitory concentration (MIC) of 0.8 µg/mL . For context, tetracycline MICs against S. epidermidis typically range from 0.7 to 1.0 µg/mL, indicating comparable potency [1]. No direct head-to-head MIC study with methacycline against this species is available, but the data suggest meclocycline maintains expected tetracycline-class activity.

Microbiology Antimicrobial Susceptibility Staphylococcus epidermidis

Differential Inhibition of Sts-1 Phosphatase: Meclocycline IC50 1.8 µM vs. Methacycline 0.67 µM

In a high-throughput screen of 20,580 compounds for inhibitors of Sts-1 phosphatase (a T-cell signaling regulator), tetracycline variants exhibited differential potencies. Meclocycline displayed a primary IC50 of 1.8 µM, while its close structural analogue methacycline was more potent with an IC50 of 0.67 µM [1]. Tetracycline itself had an IC50 of 1.9 µM, nearly identical to meclocycline.

Immunology Phosphatase Inhibition Drug Discovery

Topical Formulation Enabler: Meclocycline Sulfosalicylate Potency and Water Insolubility

Meclocycline is formulated as the sulfosalicylate salt for topical use. According to USP monograph specifications, this salt has a potency equivalent to not less than 620 µg of meclocycline base per mg [1]. Critically, meclocycline is totally insoluble in water, which restricts systemic absorption and enables prolonged local residence on the skin [2]. This physicochemical property contrasts sharply with other tetracyclines like doxycycline and minocycline, which are orally bioavailable and associated with systemic side effects.

Pharmaceutics Formulation Science Topical Drug Delivery

Procurement Landscape: Generic Status and Patent Exclusivity of Meclocycline Sulfosalicylate

Meclocycline sulfosalicylate is the active ingredient in a single FDA-approved branded drug (Meclan®) with an NDA approved prior to 1982 [1]. Currently, there are no active US patents protecting meclocycline sulfosalicylate, and 36 bulk API vendors are registered, indicating a mature generic market [1]. This contrasts with newer tetracycline derivatives (e.g., sarecycline, omadacycline) that remain under patent protection.

Pharmaceutical Procurement Generic Drugs Patent Analysis

Meclocycline Best Research and Industrial Application Scenarios Driven by Quantitative Evidence


Topical Acne Formulation Development and Compounding

Formulators developing topical anti-acne creams or gels should consider meclocycline sulfosalicylate. Clinical trial data confirm its efficacy is statistically equivalent to erythromycin in reducing inflammatory lesions (p<0.001 vs. placebo) [1]. The compound's water insolubility ensures minimal systemic absorption, aligning with safety requirements for leave-on topical products [2]. Its generic status and multiple API suppliers facilitate cost-effective sourcing [3].

Investigational Use in Non-Antibacterial Pharmacology (Sts-1 Phosphatase Inhibition)

Researchers exploring tetracycline-class compounds for immunomodulation should note that meclocycline exhibits distinct potency against Sts-1 phosphatase (IC50 1.8 µM) compared to methacycline (IC50 0.67 µM) [4]. This differential activity profile may be relevant in studies of T-cell signaling modulation and could guide selection of appropriate tool compounds for target validation.

Quality Control and Analytical Reference Standard

Analytical laboratories requiring a tetracycline-class reference standard for method development or validation can utilize USP Meclocycline Sulfosalicylate RS. The USP monograph specifies a potency of ≥620 µg meclocycline base per mg and provides validated HPLC methods for assay [5]. This ensures reliable quantification in complex matrices such as cream formulations.

Comparative Microbiology Studies in Skin Pathogens

Microbiologists investigating the susceptibility of skin microbiota (e.g., S. epidermidis) to tetracycline antibiotics can use meclocycline as a comparator agent. Its defined MIC of 0.8 µg/mL against S. epidermidis provides a benchmark for evaluating novel antimicrobial agents or formulations intended for topical dermatological use.

Technical Documentation Hub

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